molecular formula C22H15Cl2N3O B3753333 1-(3-{[2-(2,4-DICHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE

1-(3-{[2-(2,4-DICHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE

Cat. No.: B3753333
M. Wt: 408.3 g/mol
InChI Key: INLXLBWHSMGPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{[2-(2,4-DICHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[2-(2,4-DICHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2,4-dichloroaniline with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Introduction of the Ethanone Group: The ethanone group can be introduced by reacting the quinazoline derivative with an appropriate acetylating agent, such as acetic anhydride, under acidic conditions.

    Amination Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[2-(2,4-DICHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

1-(3-{[2-(2,4-DICHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-{[2-(2,4-DICHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can potentially reduce the growth and spread of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-3-(quinazolin-4-yl)urea: Similar structure but with a urea group instead of an ethanone group.

    2-(2,4-Dichlorophenyl)-3-(quinazolin-4-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an ethanone group.

Uniqueness

1-(3-{[2-(2,4-DICHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

1-[3-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O/c1-13(28)14-5-4-6-16(11-14)25-22-18-7-2-3-8-20(18)26-21(27-22)17-10-9-15(23)12-19(17)24/h2-12H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLXLBWHSMGPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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